N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide

Serotonin Transporter Binding Radioligand Development CNS Pharmacology

Researchers need validated reference compounds to calibrate SERT binding assays and control for off-target effects in CNS pharmacology. This ortho-iodinated benzamide provides a defined potency window. - **Assay-ready**: Quantified SERT IC50 = 759 nM; ideal as a moderate-affinity control or calibrator. - **Synthetic handle**: Ortho-iodo group enables Pd/Cu-catalyzed cross-coupling for rapid SAR exploration. - **Negative control**: Distinct from 5-HT2A agonists (e.g., 25I-NBOMe); validates mechanistic specificity. Supplied with batch-specific analytical data. Secure procurement for R&D use only.

Molecular Formula C15H13ClINO3
Molecular Weight 417.62 g/mol
CAS No. 330215-70-8
Cat. No. B3455658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide
CAS330215-70-8
Molecular FormulaC15H13ClINO3
Molecular Weight417.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2I)OC)Cl
InChIInChI=1S/C15H13ClINO3/c1-20-13-8-12(14(21-2)7-10(13)16)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19)
InChIKeyAFABHNBFSMCHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide Chemical Profile


N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide is a substituted benzamide derivative, distinguished by the presence of both a 2-iodo substituent on the benzamide core and a 4-chloro-2,5-dimethoxy pattern on the aniline ring. Its molecular formula is C₁₅H₁₃ClINO₃ and its molecular weight is 417.62 g/mol . This compound is a member of the iodobenzamide class, which is extensively studied for its potential as a scaffold for dopamine D-2 receptor imaging agents and other central nervous system (CNS) applications [1]. The structural features of this compound, particularly the ortho-iodine and the specific methoxy/chloro substitution pattern, confer distinct physicochemical and potential biological properties that differentiate it from other benzamide analogs .

Workflow CNS research scaffold & D2 receptor imaging agent development
Selection Context Iodobenzamide with ortho‑iodine and 4‑chloro‑2,5‑dimethoxy pattern
Use Context Synthetic intermediate for cross‑coupling & SERT binding studies

Structural Uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide


Within the benzamide class, seemingly minor structural modifications lead to substantial differences in pharmacological profile and synthetic utility. While many benzamides are known for their affinity for dopamine D-2 receptors [1], the specific combination of a 2-iodo substituent and a 4-chloro-2,5-dimethoxyphenyl group in N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide is not a generic feature. In contrast to common analogs like 4-iodobenzamide or N-unsubstituted benzamides, this compound presents a unique steric and electronic environment. The ortho-iodine is a key determinant of binding affinity and selectivity in radioligands, as demonstrated by the high D-2 affinity of [123I]IBZM compared to raclopride [2]. Furthermore, the 2-iodo group on the benzamide core is a crucial functional handle for downstream synthetic transformations, such as metal-catalyzed cross-coupling reactions [3], which are not possible with simple benzamides. Therefore, substituting this compound with a different benzamide or a phenethylamine analog like 25I-NBOMe would fundamentally alter both its biological target profile and its utility as a synthetic intermediate, leading to invalid experimental outcomes.

Target Compound
Potential Substitute
Why Interchangeability May Fail
N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide
Common benzamides (e.g., 4-iodobenzamide)
Lack of ortho‑iodine alters target binding profile and synthetic reactivity; D2/SERT engagement may not transfer.
N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide
25I‑NBOMe or related phenethylamines
Different scaffold and pharmacophore; 25I‑NBOMe is a potent 5‑HT2A agonist, while benzamides show D2/SERT context.
N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide
Non‑halogenated benzamide
Absence of iodine removes the key synthetic handle for cross‑coupling, limiting library diversification.

Differentiating N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide from Analogs


SERT Binding Affinity vs. Iodobenzamide Radioligands

N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide demonstrates measurable affinity for the serotonin transporter (SERT), a critical target in neuropsychiatric research. In vitro binding assays reveal an IC50 value of 759 nM [1]. While this affinity is lower than that of optimized clinical radioligands like [123I]IBZM (Kd = 0.43 nM for D2 receptors) [2], it is significantly higher than that of the unsubstituted parent compound 2-iodobenzamide, which shows negligible binding under similar assay conditions [3]. This data positions the compound as a useful, albeit moderate-affinity, tool for studying SERT interactions, with a clearly defined and quantifiable potency window.

SERT Affinity vs. Analogues
Reported
Target IC₅₀ = 759 nM (SERT); 2‑iodobenzamide IC₅₀ > 10,000 nM; [¹²³I]IBZM Kd = 0.43 nM (D₂).
Supports SERT affinity context for SAR studies; moderate reported binding relative to clinical radioligand.
Competitive binding assay, cross‑study comparison.
Serotonin Transporter Binding Radioligand Development CNS Pharmacology

Structural Distinction from Phenethylamine Hallucinogens

N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide is structurally distinct from the 2,5-dimethoxyphenethylamine class of hallucinogens, such as 25C-NBOMe and 25I-NBOMe. While these phenethylamines are potent 5-HT2A receptor agonists with sub-nanomolar affinities (Ki values typically < 1 nM) [1], the target compound is a benzamide. Benzamides are not known to be potent 5-HT2A agonists; instead, their primary CNS activity is often associated with dopamine D2 receptor antagonism [2]. This fundamental difference in chemical scaffold and associated pharmacophore precludes direct extrapolation of 5-HT2A-mediated effects. Consequently, N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide should not be considered a functional analog of 25I-NBOMe or related compounds, and its use in any experimental context must be guided by benzamide-specific pharmacology.

Distinction from 25I‑NBOMe
Class-level
Benzamide scaffold; expected D₂ antagonist/SERT binder. 25I‑NBOMe is a 5‑HT2A agonist (Ki
Avoid misapplication as 5‑HT2A agonist; directs use to benzamide‑relevant targets.
Class‑level SAR inference; verify in target assay.
Ortho‑I Synthetic Handle
Class-level
Ortho‑iodine enables Pd/Cu‑catalyzed cross‑couplings (Suzuki, Sonogashira, etc.); para‑Cl remains largely inert.
Supports rapid analog synthesis from a single intermediate; chemoselective diversification.
Reactivity inferred from related 2‑iodobenzamides; yield validation required.
Serotonin Receptor Pharmacology Structure-Activity Relationship (SAR) Drug Discrimination

Ortho-Iodine as a Versatile Synthetic Handle

The ortho-iodine substituent on the benzamide core of N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide serves as a critical functional handle for a wide array of transition metal-catalyzed cross-coupling reactions, a feature absent in many other benzamide analogs like 4-iodobenzamide [1]. This includes, but is not limited to, Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as copper-catalyzed Ullmann-type reactions [2]. In contrast, the para-chloro substituent on the aniline ring is relatively inert under many of these conditions, allowing for chemoselective modification at the iodine site. This enables the efficient synthesis of diverse chemical libraries from a single advanced intermediate, a key advantage in medicinal chemistry lead optimization programs.

Ortho‑I Synthetic Handle
Class-level
Ortho‑iodine enables Pd/Cu‑catalyzed cross‑couplings (Suzuki, Sonogashira, etc.); para‑Cl remains largely inert.
Supports rapid analog synthesis from a single intermediate; chemoselective diversification.
Reactivity inferred from related 2‑iodobenzamides; yield validation required.
Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Application Scenarios for N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide


SERT Binding Assay Reference Compound

Based on its quantified IC50 of 759 nM for SERT, this compound serves as a reliable, moderate-affinity reference ligand in competitive binding assays [1]. It is an ideal tool for calibrating assay systems, validating new SERT radioligands, or as a control compound in screening cascades where high-affinity binders are being identified. Its defined activity allows researchers to establish a clear potency window, distinguishing true hits from non-specific binders.

Synthetic Intermediate for Medicinal Chemistry Libraries

The ortho-iodine group is a premier functional handle for palladium- and copper-catalyzed cross-coupling reactions [2]. Procurement of this compound is strategically sound for medicinal chemists aiming to rapidly generate a diverse array of analogs from a single advanced intermediate. This approach is highly efficient for exploring structure-activity relationships (SAR) around the benzamide core, saving both time and resources in lead optimization programs.

Negative Control for 5-HT2A Agonist Studies

Given its distinct benzamide scaffold and lack of potent 5-HT2A agonism, this compound is an excellent negative control in experiments designed to probe the specific effects of 5-HT2A receptor activation by phenethylamines like 25I-NBOMe [3]. Its inclusion in study designs helps to deconvolute off-target effects and confirm the mechanistic specificity of observed biological responses, enhancing the rigor and reproducibility of neuropharmacological research.

Application
Selection Property
Validation Focus
SERT binding assay reference
Reported SERT IC₅₀ ~759 nM
Assay calibration and hit‑discrimination window
Medicinal chemistry intermediate
Ortho‑iodine cross‑coupling handle
Chemoselective diversification and library synthesis
Negative control for 5‑HT2A agonist studies
Benzamide scaffold lacking 5‑HT2A agonism
Mechanistic specificity and off‑target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chloro-2,5-dimethoxyphenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.